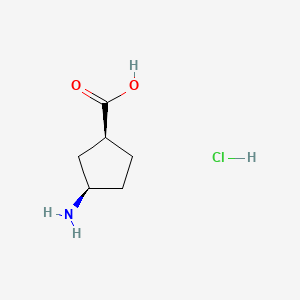

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride

Descripción general

Descripción

“(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride” is a compound with the molecular formula C6H12ClNO2 . It has a molecular weight of 165.618 Da . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride” is 1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 . This code provides a unique identifier for the compound and can be used to generate its 3D structure.Physical And Chemical Properties Analysis

“(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 165.618 Da . The compound’s InChI code is 1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 .Aplicaciones Científicas De Investigación

Effects on Cellular Respiration and Amino Acid Metabolism : 1-Aminocyclopentanecarboxylic acid (ACPC) was found to have no effect on cellular respiration in rat tissues. It did not undergo decarboxylation, transamination, or oxidation, and did not affect the transamination and oxidation of other amino acids (Berlinguet et al., 1962).

Antitumor Properties : ACPC has been investigated as an antitumor agent due to its structural analogies with natural amino acids such as serine and threonine, and its presence in other established antitumor agents (Huddle & Skinner, 1971).

Pharmacology of Metabotropic Excitatory Amino Acid Receptors : (1S,3R)-ACPD, a variant of ACPC, has been shown to be a potent and selective agonist at metabotropic excitatory amino acid receptors. It has demonstrated a significant effect on phosphoinositide hydrolysis in rat hippocampus slices (Schoepp et al., 1991).

Synthesis and Study of Stereoisomers : All four stereoisomers of 3-aminocyclopentanecarboxylic acid, analogues of the inhibitory neurotransmitter GABA, have been synthesized and studied for their biochemical properties (Allan et al., 1979).

Cancer Detection : Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) has been prepared and indicated as a potential tumor-localizing agent for detecting cancer in humans using nuclear medicine scanning techniques (Hayes et al., 1976).

Peptide Conformational Analysis : The conformational analysis of a protected homodipeptide of 1-aminocyclopentanecarboxylic acid (Acc5) has revealed significant insights into peptide chemistry and potential applications in drug design (Bardi et al., 1986).

Protection of Synaptic Transmission from Hypoxia : (1S, 3R)-ACPD has been shown to protect synaptic transmission from hypoxia in hippocampal slices, suggesting potential therapeutic applications in conditions involving hypoxic damage (Opitz & Reymann, 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

The primary target of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is the metabotropic glutamate receptors (mGluRs) in the central nervous system . These receptors play a crucial role in modulating neuronal excitability and synaptic transmission .

Mode of Action

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride interacts with its targets, the mGluRs, in multiple ways. It reduces inspiratory-modulated synaptic currents and increases neuronal excitability via an inward current associated with a decrease of membrane conductance . The reduction of synaptic currents is mediated by presynaptic mGluRs .

Biochemical Pathways

The compound affects the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites . The activation of mGluRs by (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride leads to a decrease in the frequency of miniature excitatory postsynaptic currents .

Result of Action

The activation of mGluRs by (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride results in a reduction of inspiratory synaptic currents and an increase in neuronal excitability . This modulation of neuronal activity could have potential implications in the regulation of respiratory rhythms .

Propiedades

IUPAC Name |

(1S,3R)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMNPPUVLZEIJ-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737198 | |

| Record name | (1S,3R)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1096155-68-8, 19042-35-4 | |

| Record name | (1S,3R)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

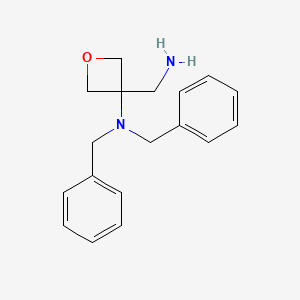

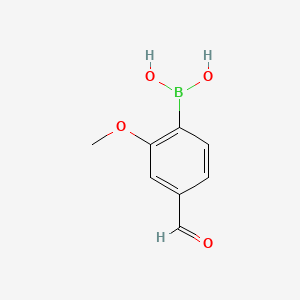

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)